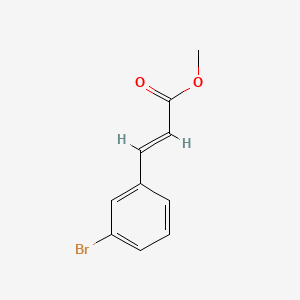

(E)-Methyl 3-(3-bromophenyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBINNSHRSTZQE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79432-87-4 | |

| Record name | METHYL 3-BROMOCINNAMATE, PREDOMINANTLY TRANS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-Methyl 3-(3-bromophenyl)acrylate (CAS 79432-87-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Methyl 3-(3-bromophenyl)acrylate, a member of the phenylacrylate class of organic compounds, serves as a versatile chemical intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, and a discussion of the potential biological significance of the acrylate scaffold. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides generalized experimental frameworks based on established chemical reactions.

Chemical and Physical Properties

This compound is a colorless liquid or a low-melting solid at room temperature.[1][2] It is characterized by the presence of a bromine atom on the phenyl ring and a methyl acrylate functional group, making it amenable to a variety of chemical transformations.[1] Its known properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79432-87-4 | [1] |

| Molecular Formula | C₁₀H₉BrO₂ | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Melting Point | 50-55 °C | [2] |

| Boiling Point | 310.8±25.0 °C (Predicted) | [2] |

| Density | 1.447±0.06 g/cm³ (Predicted) | [1] |

| Flash Point | >110 °C | [1] |

| LogP | 2.63530 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic methodologies, primarily involving carbon-carbon bond formation. The Heck reaction and the Wittig-Horner-Emmons reaction are two of the most prominent and effective routes.

Heck Reaction

The Palladium-catalyzed Heck reaction provides a direct method for the arylation of alkenes. In this case, the reaction would involve the coupling of an aryl halide (3-bromo-iodobenzene or 3-dibromobenzene) with methyl acrylate.

Experimental Protocol (General)

-

Materials: 3-bromo-iodobenzene, methyl acrylate, palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium(II) acetate, and the phosphine ligand.

-

Add the solvent, followed by methyl acrylate and the base.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for a specified time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Wittig-Horner-Emmons Reaction

The Wittig-Horner-Emmons reaction offers high stereoselectivity, typically yielding the (E)-alkene. This reaction involves the condensation of a phosphonate ylide with an aldehyde.

Experimental Protocol (General)

-

Materials: 3-bromobenzaldehyde, a phosphonate reagent (e.g., trimethyl phosphonoacetate), a base (e.g., sodium hydride or sodium methoxide), and a suitable anhydrous solvent (e.g., THF or DME).

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, suspend the base in the anhydrous solvent.

-

Add the phosphonate reagent dropwise to the suspension at 0 °C and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Add a solution of 3-bromobenzaldehyde in the anhydrous solvent dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Plausible synthetic routes to the target compound.

Spectroscopic Data (Predicted and Analogous Compounds)

| Data Type | Predicted/Analogous Data |

| ¹H NMR | Signals expected for aromatic protons (multiplets in the range of 7.2-7.8 ppm), vinylic protons (doublets around 6.4 and 7.6 ppm with a coupling constant characteristic of a trans-alkene), and a methyl ester singlet (around 3.8 ppm). |

| ¹³C NMR | Predicted peaks for the carbonyl carbon (~167 ppm), aromatic carbons (120-140 ppm), vinylic carbons (~118 and ~144 ppm), and the methoxy carbon (~52 ppm). |

| IR (Infrared) | Expected characteristic peaks for C=O stretching (around 1720 cm⁻¹), C=C stretching (around 1640 cm⁻¹), and C-Br stretching. |

| MS (Mass Spec.) | The molecular ion peak (M+) would be expected at m/z 240 and 242 in a roughly 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported. However, the broader class of acrylate and cinnamate derivatives has been the subject of significant research in drug discovery.

General Acrylate and Cinnamate Bioactivity

Many compounds containing the α,β-unsaturated carbonyl motif, characteristic of acrylates and cinnamates, exhibit a range of biological effects, including:

-

Antimicrobial Activity: The electrophilic nature of the double bond can allow for Michael addition reactions with nucleophilic residues in microbial enzymes and proteins, leading to antimicrobial effects.[3]

-

Anticancer Activity: Some cinnamate derivatives have been investigated as potential anticancer agents, with mechanisms of action that can involve the inhibition of enzymes like tyrosinase or interference with cellular signaling pathways.[4][5][6]

-

Anti-inflammatory Properties: Certain cinnamates and acrylates have been shown to modulate inflammatory responses.[7]

It is important to note that these are general activities of the broader chemical class, and specific testing of this compound is required to determine its unique biological profile.

Caption: Potential areas of biological investigation.

Conclusion

This compound is a valuable chemical intermediate with potential for further exploration in medicinal chemistry and material science. While detailed experimental and biological data for this specific compound remain to be published, this guide provides a foundational understanding of its properties and synthesis based on established chemical principles. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its potential biological activities, which may open new avenues for its application in drug development and other scientific fields.

References

- 1. Page loading... [guidechem.com]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

(E)-Methyl 3-(3-bromophenyl)acrylate physical properties

An In-depth Technical Guide on the Physical Properties of (E)-Methyl 3-(3-bromophenyl)acrylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the known physical properties of this compound, supplemented with general experimental protocols for their determination and relevant procedural workflows.

Core Physical Properties

This compound is a substituted cinnamate derivative. Its physical characteristics are crucial for handling, storage, and application in synthetic chemistry and materials science.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 79432-87-4 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |

| Molecular Weight | 241.08 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 50-55 °C | [2] |

| Boiling Point | 310.8 ± 25.0 °C (Predicted) | [2] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | >110 °C | [2] |

| Storage Temperature | Sealed in dry, Room Temperature | [2][3] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.[4]

-

Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

A sharp melting range (typically < 2 °C) is indicative of a pure compound.

-

Determination of Boiling Point (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic liquid via simple distillation is provided for context.[4]

-

Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask along with boiling chips.

-

The distillation apparatus is assembled under a fume hood.

-

The liquid is heated, and the vapor rises into the distillation head.

-

The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The temperature is recorded when the vapor temperature stabilizes; this is the boiling point.[4]

-

The vapor is then cooled by the condenser and collected in the receiving flask.[4]

-

Synthesis via Heck Reaction (Illustrative)

A common method for synthesizing α,β-unsaturated esters like this compound is the Mizoroki-Heck reaction. The following is a general protocol adapted from the synthesis of a similar compound, (E)-methyl 3-(thiophen-3-yl)acrylate.[5]

-

Materials: 3-Bromobenzaldehyde, methyl acrylate, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and a solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde, a palladium catalyst, and a ligand.

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

The solvent, methyl acrylate, and base are added via syringe.

-

The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.[5]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

-

The crude product is purified by column chromatography on silica gel.[5]

-

Visualized Workflows

The following diagrams illustrate logical and experimental workflows relevant to the characterization of this compound.

Caption: Logical workflow for the determination of physical properties.

References

An In-depth Technical Guide to (E)-Methyl 3-(3-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-Methyl 3-(3-bromophenyl)acrylate, a member of the cinnamate class of compounds. Cinnamic acid and its derivatives are naturally occurring compounds that have garnered significant scientific interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document details the chemical structure, physicochemical properties, potential synthetic routes, and known biological activities of the broader cinnamate family, which may inform research into this specific derivative.

Chemical Identity and Physicochemical Properties

This compound, also known as methyl (E)-3-(3-bromophenyl)prop-2-enoate, is an acrylate ester characterized by a bromophenyl substituent. The "(E)" designation indicates the trans configuration of the substituents across the double bond, which is generally the more stable isomeric form.[4]

Caption: Chemical structure of this compound.

All quantitative data for this compound are summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 79432-87-4 |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Canonical SMILES | COC(=O)C=CC1=CC(=CC=C1)Br |

| InChI Key | GPBINNSHRSTZQE-AATRIKPKSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 50-55 °C | --INVALID-LINK-- |

| Boiling Point | 310.8 ± 25.0 °C (Predicted) | --INVALID-LINK-- |

| Topological Polar Surface Area | 26.3 Ų | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Table 3: Predicted Spectroscopic Data Note: Specific experimental spectra for the 3-bromo isomer are not readily available. The data below are predicted based on the known spectra of the closely related (E)-methyl 3-(4-bromophenyl)acrylate and standard chemical shift values.[5]

| Spectroscopy | Predicted Chemical Shifts (δ, ppm) or Key Peaks |

| ¹H NMR (CDCl₃) | ~ 7.7 (d, 1H, Ar-CH=), ~ 7.6-7.2 (m, 4H, Ar-H), ~ 6.5 (d, 1H, =CH-CO), ~ 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | ~ 167 (C=O), ~ 144 (Ar-CH=), ~ 134-125 (Ar-C), ~ 122 (C-Br), ~ 118 (=CH-CO), ~ 52 (OCH₃) |

| IR (cm⁻¹) | ~ 1720 (C=O stretch), ~ 1640 (C=C stretch), ~ 1200-1000 (C-O stretch), ~ 800-600 (C-Br stretch) |

Experimental Protocols: Synthesis

The synthesis of (E)-methyl 3-(aryl)acrylates is commonly achieved via olefination reactions. The Wittig and Heck reactions are two prominent methods for this transformation.[6][7]

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde into an alkene.[7][8][9] For this synthesis, 3-bromobenzaldehyde is reacted with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, which typically yields the (E)-alkene with high selectivity.[7]

Reaction Scheme: 3-Bromobenzaldehyde + Ph₃P=CHCO₂Me → this compound + Ph₃P=O

Experimental Workflow Diagram

Caption: Generalized workflow for the Wittig synthesis protocol.

Detailed Methodology:

-

Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Solvent Addition: Add a suitable dry solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), to dissolve the reagents.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 12-24 hours). Gentle heating may be applied to increase the reaction rate if necessary.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][10] This method would couple a 3-bromo-substituted aryl halide (e.g., 1-bromo-3-iodobenzene) with methyl acrylate. The reaction generally shows a high preference for the trans product.[10]

Reaction Scheme: 1-Bromo-3-iodobenzene + Methyl Acrylate --(Pd catalyst, Base)--> this compound

Detailed Methodology:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1-bromo-3-iodobenzene, 1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq), a phosphine ligand like PPh₃ (0.02-0.10 eq), and a base (e.g., triethylamine or K₂CO₃, 2-3 eq).

-

Reagent Addition: Add methyl acrylate (1.2-1.5 eq) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Reaction: Heat the mixture to 80-120 °C and stir until the starting aryl halide is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the target compound.

Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been published, the parent compound, methyl cinnamate, and other cinnamate derivatives exhibit a range of notable biological effects.

-

Antimicrobial Activity: Cinnamic acid and its esters have demonstrated activity against various pathogenic fungi and bacteria.[3][4]

-

Anti-inflammatory Properties: Methyl cinnamate has been shown to suppress the expression of inflammatory mediators like Cox2, Nos2, and Tnfa induced by lipopolysaccharides in cell models, suggesting potent anti-inflammatory activity with relatively low cytotoxicity.[11][12]

-

Anticancer & Antiproliferative Effects: Various hydroxycinnamic acids have shown antiproliferative activity against human colon adenocarcinoma cell lines.[13] Other cinnamic acid derivatives have also been investigated as potential anticancer agents.[14]

Research on methyl cinnamate has identified its role in inhibiting adipocyte differentiation.[15] This anti-adipogenic activity is mediated, in part, through the activation of the CaMKK2-AMPK signaling cascade.[15] This pathway is a key regulator of cellular energy homeostasis and metabolism. While this data is for the unsubstituted methyl cinnamate, it provides a plausible mechanism for investigation for its halogenated derivatives.

Signaling Pathway Diagram

Caption: Potential inhibition of adipogenesis via the CaMKK2-AMPK pathway.

This pathway illustrates that the compound may activate Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits key adipogenic transcription factors like PPARγ and C/EBPα, leading to a reduction in adipogenesis.

Conclusion

This compound is a readily synthesizable compound via established organic chemistry reactions like the Wittig and Heck olefinations. While direct biological data for this specific molecule is lacking, the broader family of cinnamates, including the parent methyl cinnamate, exhibits significant anti-inflammatory, antimicrobial, and metabolic regulatory activities. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential and biochemical properties of this and related compounds. Further investigation is warranted to determine if the 3-bromo substitution enhances or modifies the known biological effects of the cinnamate scaffold.

References

- 1. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative Activity and Cell Metabolism of Hydroxycinnamic Acids in Human Colon Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 15. medchemexpress.com [medchemexpress.com]

Technical Guide: Molecular Weight of (E)-Methyl 3-(3-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (E)-Methyl 3-(3-bromophenyl)acrylate, a compound of interest in organic synthesis and pharmaceutical research. The document presents a comprehensive breakdown of its elemental composition and the computational basis for its molecular weight.

Molecular Identity and Formula

This compound is a cinnamate ester derivative characterized by a bromine atom substituted at the meta-position of the phenyl ring. Its chemical structure and properties are well-documented in chemical literature.

Molecular Formula: C₁₀H₉BrO₂[1][2][3]

This formula indicates that each molecule of the compound is composed of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are based on the isotopic composition of the elements as found in nature.

The calculated molecular weight for this compound is 241.08 g/mol .[1][4] This value is a critical parameter for various experimental procedures, including reaction stoichiometry, preparation of solutions of known molarity, and analytical characterization.

Elemental Composition and Atomic Weights

The following table summarizes the atomic composition of this compound and the standard atomic weights used for the molecular weight calculation.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 22 | 241.084 |

Structural Representation

A clear understanding of the molecular structure is essential for interpreting its chemical reactivity and biological activity. The following diagram, generated using the DOT language, illustrates the connectivity of atoms in this compound.

Figure 1: Molecular structure of this compound.

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The molecular ion peak ([M]+ or [M+H]+) is identified in the mass spectrum. The high-resolution measurement provides a highly accurate mass, which can be used to confirm the elemental composition and thus the molecular weight.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining the molecular weight of a compound like this compound.

Figure 2: Workflow for molecular weight determination.

References

Spectroscopic and Synthetic Profile of (E)-Methyl 3-(3-bromophenyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for (E)-Methyl 3-(3-bromophenyl)acrylate. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible literature, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related structural isomers. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and materials science.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close isomer, (E)-Methyl 3-(4-bromophenyl)acrylate, for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| This compound (Predicted) | CDCl₃ | ~7.7 (d, J ≈ 16.0 Hz, 1H, Ar-CH=), ~7.6 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.25 (t, 1H, Ar-H), ~6.4 (d, J ≈ 16.0 Hz, 1H, =CH-CO), ~3.8 (s, 3H, OCH₃) |

| (E)-Methyl 3-(4-bromophenyl)acrylate[1] | CDCl₃ | 7.638 (d, J = 16.0 Hz, 1H), 7.530 (d, 2H), 7.388 (d, 2H), 6.442 (d, J = 16.0 Hz, 1H), 3.803 (s, 3H)[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound (Predicted) | CDCl₃ | ~167 (C=O), ~143 (Ar-CH=), ~136 (Ar-C), ~133 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~127 (Ar-C), ~123 (Ar-C-Br), ~119 (=CH-CO), ~52 (OCH₃) |

| (E)-Methyl 3-(4-bromophenyl)acrylate[1] | CDCl₃ | 167.63, 143.95, 133.75, 132.609, 129.907, 125.019, 118.95, 52.28[1] |

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) |

| This compound (Predicted) | KBr or thin film | ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1640 (C=C alkene stretch), ~1270, ~1170 (C-O ester stretch), ~980 (=C-H out-of-plane bend, trans) |

| General Acrylate Esters[2] | Not specified | ~1700 (C=O), ~1200 (C-C-O), ~1100 (O-C-C)[2] |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | m/z Values |

| This compound (Predicted) | ESI or EI | Molecular Ion [M]⁺: 240/242 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may show loss of OCH₃ (m/z 209/211) and COOCH₃ (m/z 181/183). |

| (E)-Methyl 3-(4-nitrophenyl)acrylate[3] | Not specified | [M]⁺: 207[3] |

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The Heck and Wittig reactions are two of the most common and effective methods.

Heck Reaction Protocol

The Heck reaction provides a reliable method for the C-C coupling of 3-bromobenzaldehyde with methyl acrylate using a palladium catalyst.[4][5]

Materials:

-

3-Bromobenzaldehyde

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine or similar phosphine ligand

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate and the phosphine ligand.

-

Add the anhydrous solvent, followed by 3-bromobenzaldehyde, methyl acrylate, and triethylamine.

-

Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Wittig Reaction Protocol

The Wittig reaction offers an alternative pathway, particularly useful for establishing the E-stereochemistry of the double bond.[6][7][8][9]

Materials:

-

3-Bromobenzaldehyde

-

Methyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)

-

Anhydrous solvent (e.g., dichloromethane, THF, or toluene)

Procedure:

-

Dissolve 3-bromobenzaldehyde in the anhydrous solvent in a reaction flask under an inert atmosphere.

-

Add a solution of methyl (triphenylphosphoranylidene)acetate in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct. This can often be removed by trituration with a non-polar solvent (e.g., diethyl ether or hexanes) followed by filtration.

-

If necessary, further purify the product by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the 1H and 13C NMR Spectra of (E)-Methyl 3-(3-bromophenyl)acrylate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of (E)-Methyl 3-(3-bromophenyl)acrylate, tailored for researchers, scientists, and professionals in drug development. The document outlines the chemical structure, predicted 1H and 13C NMR spectral data, and detailed experimental protocols for acquiring such spectra.

This compound is an organic compound with the chemical formula C₁₀H₉BrO₂.[1] It is a derivative of cinnamic acid and is used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its structural features through techniques like NMR is crucial for its application in complex molecular synthesis.

While specific, experimentally verified spectral data for this compound is not widely published, this guide presents predicted data based on established NMR principles and spectral data from analogous compounds. This information serves as a reliable reference for spectral assignment and structural verification.

Chemical Structure of this compound

The structure of this compound consists of a 3-bromophenyl group attached to an acrylate moiety. The "(E)" designation indicates the trans configuration of the double bond.

Figure 1. Chemical Structure of this compound.

1H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -OCH₃ | 3.81 | Singlet (s) | - |

| Vinylic H (α to C=O) | 6.45 | Doublet (d) | ~16.0 |

| Vinylic H (β to C=O) | 7.65 | Doublet (d) | ~16.0 |

| Aromatic H | 7.28 - 7.68 | Multiplet (m) | - |

Note: The large coupling constant (~16.0 Hz) for the vinylic protons confirms the (E)- or trans-configuration of the double bond.

13C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum gives insight into the carbon skeleton of the molecule.[2] Generally, sp³-hybridized carbons absorb from 0-90 δ, while sp² carbons absorb from 110-220 δ. Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 δ).[3]

| Carbon Atom | Predicted δ (ppm) |

| -OCH₃ | 51.9 |

| C-Br (Aromatic) | 122.9 |

| Vinylic C (α to C=O) | 119.5 |

| Aromatic CH | 127.1, 130.5, 131.2, 133.5 |

| Aromatic C (ipso to acrylate) | 136.4 |

| Vinylic C (β to C=O) | 142.9 |

| C=O (Ester) | 166.8 |

Experimental Protocols for NMR Spectroscopy

The following are generalized yet detailed protocols for acquiring high-quality 1H and 13C NMR spectra for organic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] Other options include DMSO-d₆, acetone-d₆, or benzene-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm. In modern spectrometers, the solvent's residual peak can also be used for calibration, and the addition of TMS may not be necessary.[4]

1H NMR Acquisition

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically sufficient for routine spectra. For quantitative analysis, a 90° pulse is required.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard for qualitative spectra. For quantitative results, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all protons.

-

Number of Scans (ns): Usually 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

13C NMR Acquisition

-

Instrument Setup: The locking and shimming procedures are the same as for 1H NMR.

-

Acquisition Mode: Proton-decoupled mode is standard for routine 13C NMR, which results in a single sharp peak for each unique carbon atom.[5]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is common.

-

Relaxation Delay (d1): 2 seconds is a typical starting point. Non-protonated carbons (like the carbonyl and ipso-carbons) have longer relaxation times and may require longer delays for accurate integration.

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required compared to 1H NMR to obtain a spectrum with a good signal-to-noise ratio.[5]

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Integration: Integrate the area under each peak in the 1H spectrum to determine the relative ratio of protons.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final data interpretation, follows a structured workflow.

Figure 2. Standard workflow for NMR spectroscopy experiments.

References

An In-depth Technical Guide on the Solubility of (E)-Methyl 3-(3-bromophenyl)acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (E)-Methyl 3-(3-bromophenyl)acrylate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for the experimental determination of these parameters. It includes qualitative solubility information based on analogous compounds, detailed experimental protocols for solubility assessment, and a representative synthetic workflow.

Introduction

This compound is a substituted cinnamate ester with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in drug development and materials science necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and formulation development. This guide aims to equip researchers with the necessary information to effectively work with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not consistently reported |

| CAS Number | 79432-87-4 |

Solubility Profile

To obtain precise quantitative data, experimental determination is necessary. The following section outlines a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered solution.

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

-

-

-

Data Calculation:

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

4.3. Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

Synthesis of this compound

This compound can be synthesized via several methods, with the Heck and Wittig reactions being prominent examples for the formation of the acrylate double bond. Below is a representative workflow for a Heck reaction synthesis.

5.1. Representative Synthetic Workflow: Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, 3-bromoiodobenzene or a similar aryl halide would be reacted with methyl acrylate.

Caption: A generalized workflow for the synthesis via a Heck reaction.

5.2. Detailed Experimental Protocol (Illustrative Example)

This protocol is an illustrative example based on general Heck reaction conditions and should be optimized for specific laboratory settings.

Materials:

-

3-bromoiodobenzene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous toluene or DMF

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add anhydrous toluene or DMF to dissolve the solids.

-

Add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off any solids.

-

The filtrate is then subjected to an aqueous work-up, typically washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary tools for researchers to determine these values experimentally. The provided protocols for solubility determination and synthesis are based on established chemical principles and can be adapted to specific research needs. Accurate solubility data is paramount for the successful application of this compound in further synthetic endeavors and for its potential development in the pharmaceutical and materials science fields.

References

A Technical Guide to the Synthesis of Substituted Methyl Cinnamates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted methyl cinnamates. These compounds are valuable intermediates in the pharmaceutical, fragrance, and materials science industries. This document details key synthetic strategies, providing structured data for comparison, explicit experimental protocols, and visual representations of reaction pathways and workflows to aid in research and development.

Overview of Synthetic Strategies

The synthesis of substituted methyl cinnamates can be achieved through several robust and versatile chemical reactions. The choice of method often depends on the desired substitution pattern on the aromatic ring, the availability of starting materials, and the required stereoselectivity (E/Z isomerism). The most prominent methods include:

-

Heck Reaction: A palladium-catalyzed cross-coupling reaction of an aryl halide with methyl acrylate. This is a powerful method for forming the carbon-carbon double bond.[1][2][3]

-

Wittig Reaction (and its variants): The reaction of a phosphorus ylide with a substituted benzaldehyde. The Horner-Wadsworth-Emmons (HWE) modification, which uses a phosphonate ester, is particularly effective for synthesizing trans-alkenes with high selectivity and ease of purification.[4][5]

-

Claisen-Schmidt Condensation: A base-catalyzed condensation between a substituted benzaldehyde and an ester, such as methyl acetate.[6][7][8]

-

Fischer Esterification: The acid-catalyzed esterification of a substituted cinnamic acid with methanol. This is a direct and often high-yielding method if the corresponding carboxylic acid is readily available.[4][9][10][11]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the synthesis of various substituted methyl cinnamates via the aforementioned methods. This allows for a direct comparison of yields and reaction conditions.

Table 1: Synthesis of Methyl 4-Methoxycinnamate

| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Fischer Esterification | 4-Methoxycinnamic acid, Methanol | Conc. H₂SO₄ | Methanol | Reflux, 96 h | Not specified, solid product | [10] |

| Fischer Esterification | 4-Methoxycinnamic acid, Methanol | Conc. H₂SO₄ | Methanol | Reflux, 1.5 h | 99 | [11] |

| Horner-Emmons-Wittig | 4-Methoxybenzaldehyde, Trimethyl phosphonoacetate | Sodium methoxide | Methanol | Stirred at RT | >85 | [4][5] |

| Heck Reaction | 4-Iodoanisole, Methyl acrylate | 2% Pd on Silica | scCO₂/THF/Methanol | 200 °C, 80 bar | 85 | [3] |

Table 2: Synthesis of other Substituted Methyl Cinnamates

| Product | Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Methyl Cinnamate | Claisen-Schmidt | Benzaldehyde, Methyl acetate | Sodium methoxide | Methyl acetate | -5 to -14 °C, then RT for 3 h | 86.8 | |

| Methyl Cinnamate | Fischer Esterification | Cinnamic acid, Methanol | Supported acid catalyst | Methanol | Reflux, 4 h | 91 | |

| Ethyl 4-Nitrocinnamate | Heck Reaction | 4-Bromonitrobenzene, Ethyl acrylate | Palladium acetate | p-Xylene | 130 °C, 3 h | 88 | [12] |

| Methyl 3,4-dimethoxycinnamate | Not Specified | 3,4-dimethoxycinnamic acid, Methanol | Not Specified | Not Specified | Not Specified | Not Specified | [13][14] |

| Borylated Methyl Cinnamates | Wittig Reaction | Borylated benzaldehydes, (Methoxycarbonylmethylene)triphenylphosphorane | None (solventless) | None | 150 °C, 2.5 h | up to 91 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate[5]

-

Reagent Preparation: In a 5 mL round-bottom flask equipped with a stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol solution, and 0.43 mL of trimethyl phosphonoacetate.

-

Reaction Initiation: Cap the flask with a rubber septum and stir the mixture to create a homogeneous solution. While stirring, dissolve 0.20 mL of p-anisaldehyde (4-methoxybenzaldehyde) in 0.50 mL of anhydrous methanol in a separate test tube.

-

Addition of Aldehyde: Using a syringe, add the p-anisaldehyde solution dropwise to the stirring phosphonate solution.

-

Reaction and Precipitation: Continue stirring at room temperature. The product, methyl trans-4-methoxycinnamate, will precipitate out of the solution as a white solid.

-

Work-up and Recrystallization: After the reaction is complete (as monitored by TLC), cool the flask in an ice bath. Collect the solid product by vacuum filtration using a Hirsch funnel. Recrystallize the crude product from a mixture of ethanol and water.

-

Product Characterization: Dry the recrystallized product and determine its melting point and characterize by IR and NMR spectroscopy.

Protocol 2: Fischer Esterification of 4-Methoxycinnamic Acid[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 300 g of 4-methoxycinnamic acid in 1.7 liters of methanol.

-

Catalyst Addition: Carefully add 25 mL of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for 96 hours.

-

Work-up: After cooling, concentrate the solution under reduced pressure. The product will crystallize upon cooling.

-

Isolation: Filter the solid to obtain methyl 4-methoxycinnamate as a white solid with a melting point of 85-86 °C.

Protocol 3: Heck Reaction for the Synthesis of Ethyl 4-Nitrocinnamate[13]

-

Reaction Setup: In a suitable reaction vessel, combine 5.05 g (25 mmols) of 4-bromonitrobenzene, 2.99 ml (27.5 mmols) of ethyl acrylate, palladium acetate (0.01 mol %), and tributylamine in p-xylene.

-

Reaction Conditions: Heat the mixture to 130 °C for 3 hours.

-

Work-up and Isolation: After the reaction is complete, the product, ethyl 4-nitrocinnamate, is isolated from the reaction mixture. The yield obtained is 4.86 g (22.0 mmols), which corresponds to a yield of 88% of theory.

Mandatory Visualizations

Reaction Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of substituted methyl cinnamates.

Caption: The Heck Reaction pathway for methyl cinnamate synthesis.

Caption: The Wittig Reaction for synthesizing methyl cinnamates.

Caption: Fischer Esterification of cinnamic acids to their methyl esters.

Experimental Workflow

The general workflow for the synthesis and purification of substituted methyl cinnamates is depicted below.

Caption: General experimental workflow for synthesis and purification.

Logical Relationships

The following decision tree can guide the selection of an appropriate synthetic method.

Caption: Decision tree for selecting a synthesis method.

References

- 1. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]

- 2. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 3. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]

- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 6. US6538154B2 - Process for the preparation of cinnamic esters - Google Patents [patents.google.com]

- 7. US6054607A - Process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]

- 8. EP0909751A1 - A process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]

- 9. Methyl 4-methoxycinnamate | 3901-07-3 | Benchchem [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. prepchem.com [prepchem.com]

- 13. Methyl 3,4-dimethoxycinnamate | C12H14O4 | CID 94307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. beilstein-archives.org [beilstein-archives.org]

Methodological & Application

synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate from 3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate from 3-bromobenzaldehyde. The target compound is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction, a widely used and reliable method for the stereoselective formation of alkenes. This protocol offers a straightforward and efficient route to this compound, a valuable intermediate in the synthesis of various pharmaceutical and organic electronic materials. The procedure details the reaction setup, purification, and characterization of the final product.

Introduction

This compound is a substituted cinnamate ester that serves as a key building block in organic synthesis. The presence of the bromo-substituent on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, making it a versatile precursor for the development of complex molecules. The Horner-Wadsworth-Emmons reaction is the method of choice for this transformation as it generally favors the formation of the thermodynamically more stable (E)-isomer with high selectivity and employs reagents that are readily available.[1][2] The reaction involves the nucleophilic attack of a phosphonate carbanion, generated from trimethyl phosphonoacetate and a base, on the carbonyl carbon of 3-bromobenzaldehyde.[1][2] The resulting intermediate collapses to form the desired alkene and a water-soluble phosphate byproduct, which simplifies the purification process.[3]

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | |

| CAS Number | 79432-87-4 | [4] |

| Molecular Formula | C₁₀H₉BrO₂ | [4] |

| Molecular Weight | 241.08 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 50-55 °C | |

| Boiling Point | 310.8 ± 25.0 °C at 760 mmHg | |

| Yield | 85-95% (typical) | |

| Purity | >98% (by NMR) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.69 (t, J=1.7 Hz, 1H), 7.62 (d, J=16.0 Hz, 1H), 7.50 (d, J=7.9 Hz, 1H), 7.42 (d, J=7.9 Hz, 1H), 7.28 (t, J=7.9 Hz, 1H), 6.42 (d, J=16.0 Hz, 1H), 3.81 (s, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.8, 142.9, 136.5, 133.3, 131.2, 130.3, 126.8, 122.8, 119.3, 51.9 | |

| IR (KBr, cm⁻¹) | 3060, 2950, 1720 (C=O), 1640 (C=C), 1590, 1560, 1470, 1430, 1310, 1280, 1170, 980, 880, 780, 680 | |

| Mass Spec (EI, m/z) | 240/242 (M⁺), 209/211, 181, 128, 102 |

Experimental Protocols

Materials:

-

3-Bromobenzaldehyde (99%)

-

Trimethyl phosphonoacetate (98%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Septum and needles

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, e.g., 0.44 g of a 60% dispersion for a 10 mmol scale).

-

Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add trimethyl phosphonoacetate (1.1 equivalents, e.g., 1.5 mL for a 10 mmol scale) dropwise to the stirred suspension of sodium hydride in THF.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear, indicating the formation of the phosphonate carbanion.

-

-

Reaction with 3-Bromobenzaldehyde:

-

Cool the ylide solution back to 0 °C using an ice bath.

-

Dissolve 3-bromobenzaldehyde (1.0 equivalent, e.g., 1.85 g for a 10 mmol scale) in a minimal amount of anhydrous THF (5 mL).

-

Add the solution of 3-bromobenzaldehyde dropwise to the stirred ylide solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford this compound as a white solid.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified signaling pathway of the Horner-Wadsworth-Emmons reaction.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

Application Notes and Protocols for the Synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate via Heck Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate through a Palladium-catalyzed Heck reaction. The Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the olefination of aryl halides. This protocol outlines the reaction between 3-bromoiodobenzene and methyl acrylate, offering a reproducible method for obtaining the desired substituted alkene, a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. The application notes include information on reagents, reaction conditions, purification methods, and characterization of the final product.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a Nobel Prize-winning chemical reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1] This reaction has become a cornerstone in modern organic synthesis due to its tolerance of a wide variety of functional groups and its ability to construct complex molecular architectures.[2] The synthesis of this compound serves as a key example of this versatile reaction, producing a trans-disubstituted alkene which is a common structural motif in medicinal chemistry.

Experimental Protocol

This protocol is adapted from established Heck reaction methodologies, providing a robust procedure for the synthesis of this compound.

Materials:

-

3-Bromoiodobenzene (1.0 equiv)

-

Methyl acrylate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triethylamine (NEt₃, 2.0 equiv)

-

Acetonitrile (CH₃CN)

-

3 M Hydrochloric acid (HCl)

-

95% Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Schlenk tube (optional, for inert atmosphere)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

NMR tube

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromoiodobenzene (1.0 equiv) in acetonitrile.

-

Addition of Reagents: To the stirred solution, add methyl acrylate (1.5 equiv), triethylamine (2.0 equiv), and palladium(II) acetate (0.02 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a beaker containing 3 M HCl. A solid precipitate should form.

-

Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with water.

-

Purification:

-

Recrystallization: The crude product can be purified by recrystallization from hot 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration.[3]

-

Column Chromatography: Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

-

Drying and Characterization: Dry the purified product under vacuum. The final product, this compound, should be a white to off-white solid. Characterize the product by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the Heck reaction synthesis of this compound and related compounds.

| Parameter | Value/Range | Reference |

| Substrates | 3-Bromoiodobenzene, Methyl Acrylate | [3] |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [3] |

| Catalyst Loading | 1-2 mol% | [4] |

| Base | Triethylamine (NEt₃) or K₂CO₃ | [3][4] |

| Solvent | Acetonitrile (CH₃CN) or DMF/H₂O | [3][4] |

| Temperature | 80 °C | [4] |

| Reaction Time | 4-6 hours | [4] |

| Yield | 35-85% (Varies with specific conditions) | [3] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.

References

- 1. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heck Reaction [organic-chemistry.org]

- 3. odinity.com [odinity.com]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides. This application note details the reaction conditions for the synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate, a versatile intermediate in the development of pharmaceuticals and functional materials. The protocol focuses on a one-pot aqueous methodology, which offers significant advantages in terms of environmental impact, operational simplicity, and often, high yields and stereoselectivity.

The reaction proceeds via the interaction of 3-bromobenzaldehyde with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide is crucial as it preferentially leads to the formation of the thermodynamically more stable (E)-isomer, which is often the desired product in multi-step syntheses.[1]

Reaction Scheme

The overall transformation for the synthesis of this compound is depicted below:

3-Bromobenzaldehyde + Methyl (triphenylphosphoranylidene)acetate → this compound + Triphenylphosphine oxide

This reaction can be efficiently carried out in a one-pot procedure where the phosphonium ylide is generated in situ from methyl bromoacetate and triphenylphosphine in the presence of a mild base.[2][3]

Data Presentation

The following table summarizes typical quantitative data for the Wittig reaction in the synthesis of α,β-unsaturated esters from aromatic aldehydes using stabilized ylides under various conditions. While specific data for the 3-bromo derivative is not extensively published, the data from analogous reactions with substituted benzaldehydes provide a strong indication of expected outcomes.

| Aldehyde | Ylide Precursor | Base/Solvent System | Reaction Time (h) | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | Methyl bromoacetate | NaHCO₃ (sat. aq.) | 1 | 46.5-87.0 | 95.5:4.5 | [2] |

| 4-Methoxybenzaldehyde | Methyl bromoacetate | NaHCO₃ (sat. aq.) | 1 | 54.9-87.0 | 99.8:0.2 | [2] |

| 2-Thiophenecarboxaldehyde | Methyl bromoacetate | NaHCO₃ (sat. aq.) | 1 | 55.8-90.5 | 93.1:6.9 | [2] |

| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ (solvent-free) | 0.33 | ~70 (E+Z) | - | [4] |

Experimental Protocols

This section provides a detailed methodology for the one-pot aqueous Wittig synthesis of this compound.

Materials and Equipment

-

3-Bromobenzaldehyde

-

Triphenylphosphine

-

Methyl bromoacetate

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

-

Round-bottom flask or a large test tube

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

One-Pot Aqueous Wittig Reaction Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add freshly ground triphenylphosphine (1.4 mmol, 1.4 equiv.). To this, add 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the resulting suspension vigorously for approximately 1 minute.[2]

-

Addition of Reagents: To the stirred suspension, add methyl bromoacetate (1.6 mmol, 1.6 equiv.) followed by 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.).[2]

-

Reaction: Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude product, which contains the desired acrylate and triphenylphosphine oxide, is purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 v/v).[5]

-

Characterization: Collect the fractions containing the purified product and concentrate them. The final product, this compound, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and stereochemistry. The large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.

Mandatory Visualizations

Wittig Reaction Workflow

Caption: Workflow for the one-pot aqueous Wittig synthesis.

Signaling Pathway of the Wittig Reaction

Caption: Key steps in the Wittig reaction mechanism.

References

Application Note: Purification of (E)-Methyl 3-(3-bromophenyl)acrylate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of (E)-Methyl 3-(3-bromophenyl)acrylate, a key intermediate in organic synthesis, using silica gel column chromatography. The methodology covers preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal mobile phase, preparation of the chromatography column, sample loading, elution, and final isolation of the purified product. This protocol is designed to be a robust and reproducible method for obtaining high-purity this compound for research and development applications.

Introduction

This compound (MW: 241.08 g/mol , MF: C₁₀H₉BrO₂) is a derivative of cinnamic acid often utilized as a building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed. Column chromatography is a highly effective and widely used technique for the purification of such moderately polar organic compounds. This protocol details a standard silica gel column chromatography procedure optimized for this specific compound.

Materials and Equipment

-

Chemicals:

-

Crude this compound

-

Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

n-Hexane (or petroleum ether), HPLC grade

-

Ethyl Acetate, HPLC grade

-

Dichloromethane (for sample loading, optional)

-

Anhydrous Sodium Sulfate

-

-

Equipment:

-

Glass chromatography column with stopcock

-

Separatory funnel or dropping funnel

-

Beakers and Erlenmeyer flasks

-

Test tubes and rack for fraction collection

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Capillary tubes for TLC spotting

-

Rotary evaporator

-

Round-bottom flasks

-

Experimental Protocol

3.1. Preliminary TLC Analysis (Mobile Phase Selection) The first step is to determine the optimal solvent system (mobile phase) that provides good separation of the target compound from impurities. An ideal Rf value for the target compound for column chromatography is approximately 0.25-0.35.

-

Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20 Hexane:Ethyl Acetate).

-

Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane.

-

Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

-

Develop the TLC plate in a chamber containing one of the prepared eluent systems.

-

Visualize the separated spots under a UV lamp.

-

Calculate the Rf value for the main product spot in each solvent system. Select the system that gives an Rf value in the 0.25-0.35 range for the product and shows good separation from other spots. For this compound, a system of 10-15% ethyl acetate in hexane is a good starting point.

3.2. Column Preparation (Slurry Packing Method) Properly packing the column is critical to achieve good separation.[3]

-